

A Comparative Guide to SB-273005 and Cilengitide in Glioblastoma Research

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Compound of Interest		
Compound Name:	SB-273005	
Cat. No.:	B1680824	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two integrin inhibitors, **SB-273005** and Cilengitide, with a focus on their potential application in glioblastoma (GBM) studies. While both compounds target αv integrins, the extent of research and available data in the context of glioblastoma varies significantly.

Cilengitide has been extensively studied as a potential therapeutic agent for glioblastoma, progressing to Phase III clinical trials. In contrast, literature detailing **SB-273005**'s efficacy and mechanism of action specifically in glioblastoma is sparse. This guide will present the available data for both compounds to offer a comparative perspective based on their biochemical properties and findings from preclinical and clinical studies.

Molecular Profile and Mechanism of Action

Both **SB-273005** and Cilengitide are antagonists of αv integrins, a family of transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions. In glioblastoma, the overexpression of $\alpha v\beta 3$ and $\alpha v\beta 5$ integrins on tumor cells and tumor-associated endothelial cells is linked to tumor growth, invasion, and angiogenesis. By blocking these integrins, both molecules aim to disrupt these pathological processes.

SB-273005 is a non-peptide antagonist of $\alpha\nu\beta3$ and $\alpha\nu\beta5$ integrins.[1] It functions by blocking the binding of these integrins to the RGD (arginine-glycine-aspartic acid) sequence present in extracellular matrix proteins.[1]

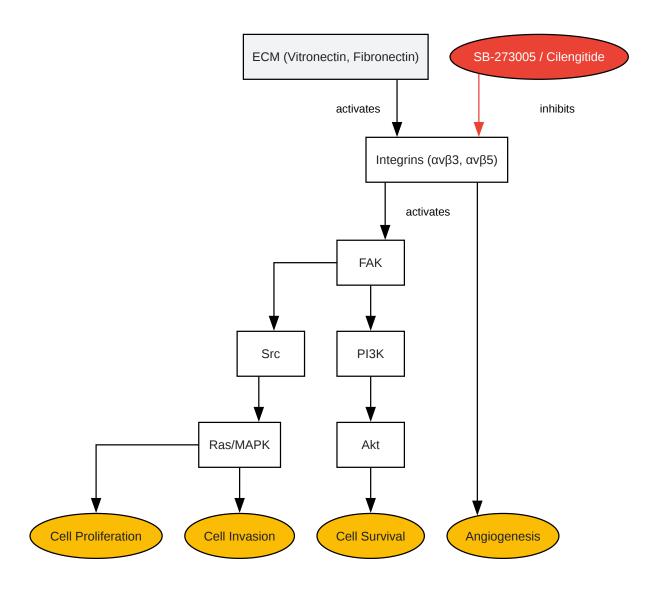


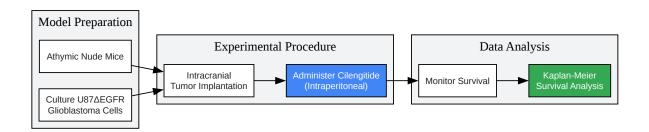




Cilengitide is a cyclic pentapeptide containing the RGD sequence, which also selectively blocks the activation of $\alpha\nu\beta3$ and $\alpha\nu\beta5$ integrins.[2] Its mechanism involves preventing the interaction of these integrins with ECM proteins like vitronectin and tenascin, thereby inducing detachment and apoptosis in both glioma and endothelial cells.







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